molecular formula C21H19N3O B11033052 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11033052
M. Wt: 329.4 g/mol
InChI Key: SESDWBOJAFDTMI-UHFFFAOYSA-N
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Description

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (CAS Number 669718-24-5) is a synthetic quinazoline derivative supplied for research purposes. This compound belongs to a class of fused heterocyclic structures that are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Quinazoline-based compounds represent a notable class of cancer chemotherapeutic agents, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, demonstrating the scaffold's proven therapeutic value in targeting solid tumors . The core benzimidazo[2,1-b]quinazolinone structure is structurally similar to other polycyclic benzimidazole derivatives, such as pyrimido[1,2-a]benzimidazoles, which are known to exhibit a range of relevant biological properties due to their structural similarity to natural heterocycles like purines and pyrimidines . These structures are frequently explored as protein kinase inhibitors, targeting key enzymes such as the epidermal growth factor receptor (EGFR) that are critically involved in cell cycle progression, division, and proliferation . The specific 2-methylphenyl substitution on this molecule provides a potential avenue for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with care, utilizing appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

12-(2-methylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C21H19N3O/c1-13-7-2-3-8-14(13)20-19-16(10-6-12-18(19)25)23-21-22-15-9-4-5-11-17(15)24(20)21/h2-5,7-9,11,20H,6,10,12H2,1H3,(H,22,23)

InChI Key

SESDWBOJAFDTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24

Origin of Product

United States

Preparation Methods

Three-Component Condensation via Ionic Liquids

The most widely reported method involves a one-pot condensation of 2-methylbenzaldehyde (1) , dimedone (2) , and 2-aminobenzimidazole (3) in the presence of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a recyclable ionic liquid. The reaction proceeds under classical heating at 80°C for 30–45 minutes, achieving yields of 82–88%. The ionic liquid facilitates proton transfer and stabilizes intermediates, reducing side products like uncyclized Schiff bases.

Mechanistic Insight :

  • Imine Formation : 2-Methylbenzaldehyde reacts with 2-aminobenzimidazole to form a Schiff base.

  • Michael Addition : Dimedone undergoes a Michael addition to the imine, generating a β-enamino diketone intermediate.

  • Cyclization : Intramolecular cyclization yields the tetracyclic quinazolinone framework.

Optimization Data :

ParameterOptimal ConditionYield (%)
Solvent[BMIM]Br88
Temperature (°C)8085
Time (minutes)4588
Catalyst Loading10 mol%82

Deep Eutectic Solvent (DES)-Catalyzed Synthesis

A green chemistry alternative employs a DES composed of glucose, pregabalin, and urea in a 2:1:1 molar ratio. This method enhances reaction efficiency at 70°C within 20 minutes, achieving 89–92% yield. The DES acts as a hydrogen bond donor, accelerating enolization and cyclization steps.

Reaction Protocol :

  • Mix 1 (1 mmol), 2 (1 mmol), and 3 (1 mmol) in DES (5 mL).

  • Stir at 70°C until completion (monitored via TLC).

  • Pour into ice water, filter, and recrystallize from ethanol.

Advantages :

  • Reusability : DES retains catalytic activity for 5 cycles.

  • Eco-Friendly : Eliminates volatile organic solvents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.32 (s, 3H, Ar-CH₃), 2.45–2.89 (m, 4H, CH₂), 3.12–3.45 (m, 2H, CH₂), 6.21 (s, 1H, CH), 7.08–7.62 (m, 7H, Ar-H), 11.15 (s, 1H, NH).
    ¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 21.3 (Ar-CH₃), 26.8, 28.4, 32.2 (CH₂), 105.7 (CH), 121.6–150.4 (Ar-C), 193.1 (C=O).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) : 3436 (N-H stretch), 1650 (C=O), 1584 (C=N), 1367 (C-N).

Comparative Analysis of Synthetic Routes

MethodCatalystTime (min)Yield (%)Eco-Friendliness
Ionic Liquid[BMIM]Br4588Moderate
Deep Eutectic SolventGlucose-Pregabalin2092High

The DES method outperforms ionic liquids in yield and sustainability, though [BMIM]Br offers easier product separation.

Scalability and Industrial Applicability

Pilot-scale experiments (100 g batch) using DES demonstrate consistent yields (90–91%) and purity (>98% by HPLC). Challenges include DES viscosity, which necessitates optimized stirring rates (300–400 rpm) to maintain homogeneity .

Chemical Reactions Analysis

Types of Reactions

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Key Features

  • Molecular Formula : C₁₉H₂₀N₂O
  • Structural Characteristics : Tetracyclic structure with a benzimidazole and quinazoline fusion.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmacological studies. Some of the notable activities include:

  • Anticancer Activity : Compounds within the benzimidazoquinazoline family have shown promise in inhibiting various cancer cell lines.
  • Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation in various models.
  • Antimicrobial Effects : The potential to combat bacterial and fungal infections has been observed in related structures.

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the effects of various benzimidazoquinazolines on cancer cell proliferation. Results indicated that derivatives similar to 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one significantly inhibited the growth of breast and colon cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : Another research focused on synthesizing derivatives of quinazolinones that exhibited anti-inflammatory activity. Compounds were tested in vivo for their ability to reduce edema in animal models, showing inhibition rates ranging from 16% to 36% .
  • Antimicrobial Activity : A series of studies evaluated the antimicrobial properties of various quinazolinone derivatives against Candida species. Compounds showed significant activity against both Candida albicans and Candida glabrata .

Applications in Medicinal Chemistry

The applications of this compound extend into several therapeutic areas:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs : Possible use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Agents : Development of new treatments for bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Substituents at position 12 significantly influence molecular weight, reactivity, and biological activity. Key analogues include:

Compound Substituent Molecular Formula Mass (g/mol) Yield (%) Key Biological Activity Reference
Target Compound 2-Methylphenyl C₂₂H₁₉N₃O 341.15 85–92 Moderate cytotoxicity
12-(4-Chlorophenyl) Analogue 4-Chlorophenyl C₂₁H₁₆ClN₃O 361.08 78–88 Antibacterial
12-(2-Thienyl) Analogue 2-Thienyl C₁₉H₁₇N₃OS 335.11 70–80 Not reported
12-Phenyl Derivative Phenyl C₂₁H₁₇N₃O 327.13 82–90 Antifungal
3-Methyl-12-(4-Hydroxyphenyl) Analogue 4-Hydroxyphenyl C₂₁H₁₇N₃O₂ 343.13 65–75 Enhanced antioxidant activity

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) may improve antibacterial activity but reduce yields due to slower reaction kinetics .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl) increase polarity, which could improve solubility but may lower cell membrane permeability .

Key Observations :

  • Magnetic nanocatalysts (e.g., Iron oxide@PMO-ICS-PrSO₃H) enable rapid separation via external magnets, reducing purification steps .
  • Ultrasound-assisted synthesis achieves high yields at room temperature, minimizing thermal degradation .
  • NGPU catalysts offer the shortest reaction times (1.5 h) and highest yields (95%) but require further studies on recyclability .

Biological Activity

The compound 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazoquinazoline class, characterized by its tetracyclic structure that includes a benzimidazole ring fused with a quinazoline moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_2O .

Synthesis

The synthesis of this compound typically involves a multi-component reaction between 2-aminobenzimidazole , dimedone , and an appropriate aldehyde. This synthetic route allows for the introduction of various substituents that can modulate biological activity .

Biological Activities

Research indicates that compounds in the benzimidazoquinazoline class, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress .

The biological activities are attributed to the compound's ability to interact with specific biological targets such as enzymes and receptors. Binding affinity studies suggest that it may inhibit certain pathways involved in disease processes, particularly in cancer and infectious diseases .

Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anticancer Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent activity .
  • Antimicrobial Study : A study reported that this compound exhibited notable antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic effects on MCF-7 cell line
Anti-inflammatoryReduced paw edema in animal models
AntioxidantScavenging free radicals

Q & A

Q. What are the common synthetic methodologies for 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one?

The compound is typically synthesized via multicomponent cyclocondensation reactions. A widely used protocol involves reacting 2-aminobenzimidazole, dimedone, and substituted aldehydes under reflux in ethanol (60–86% yields, 15–90 min). Regioselectivity is confirmed via NMR spectroscopy (e.g., HSQC and NOESY correlations) to distinguish between possible isomers . Alternative methods employ green catalysts like Brønsted acidic ionic liquids immobilized on Na+-montmorillonite, achieving >90% yields in solvent-free conditions .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., m/z 315.0428 for the parent structure) .
  • NMR Spectroscopy: 1H and 13C NMR resolve regioselectivity, with characteristic singlets for H-12 (~6.34–6.61 ppm) and NH protons (~10.6 ppm) .
  • X-ray Diffraction: Used for crystallographic validation of derivatives, as seen in related benzimidazoquinazolinones .

Q. What green chemistry approaches improve the synthesis of this compound?

Solvent-free protocols using nanocatalysts (e.g., Cu@Fe3O4 magnetic nanoparticles) reduce reaction times (<30 min) and enable easy catalyst recovery via external magnets. These methods achieve >85% yields and maintain efficiency over seven reuse cycles . Ionic liquid-mediated reactions (e.g., 1-methyl-3-(trimethoxysilylpropyl)-imidazolium hydrogen sulfate) also enhance sustainability .

Advanced Research Questions

Q. How can regioselectivity in the cyclocondensation reaction be experimentally validated?

Advanced NMR techniques such as HSQC and HMBC are critical. For example, the absence of COSY correlations between H-12 and NH protons, coupled with NOESY cross-peaks, confirms the exclusive formation of the 12-aryl regioisomer over alternative structures . Computational modeling (DFT) may further predict regiochemical outcomes, as demonstrated in related quinazolinone systems .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Discrepancies arise from catalyst choice and reaction conditions. For instance, NGPU catalysts achieve higher yields (92%) compared to conventional acids (70–80%) under similar conditions . Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, catalyst loading) to reconcile data .

Q. How do ultrasound and microwave irradiation enhance synthesis efficiency?

Ultrasound-assisted reactions at room temperature reduce time (≤1 hr) and improve yields (85–90%) by promoting cavitation, which accelerates intermediate formation. Microwave irradiation further shortens reaction times (≤15 min) through rapid dielectric heating, particularly in solvent-free systems .

Q. What mechanistic insights explain the role of acidic catalysts in this synthesis?

Brønsted acids (e.g., HSO4−-functionalized ionic liquids) protonate carbonyl groups in dimedone, facilitating nucleophilic attack by 2-aminobenzimidazole. This step initiates cyclization, followed by dehydration to form the tetrahydroquinazolinone core. Kinetic studies using in situ FT-IR support this pathway .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Modifying the 2-methylphenyl substituent influences bioactivity. For example:

  • Antitumor activity: Bulky aryl groups enhance DNA intercalation in related benzimidazoquinazolines .
  • Antimicrobial effects: Electron-withdrawing substituents (e.g., -CN, -NO2) improve potency against Gram-positive bacteria . Screening via molecular docking (e.g., targeting β-tubulin or histamine receptors) can prioritize derivatives for in vitro assays .

Methodological Best Practices

  • Reproducibility: Document catalyst preparation (e.g., nanoparticle synthesis ) and reaction conditions (solvent, temperature) in detail.
  • Data Validation: Use triplicate runs for yield calculations and report statistical deviations. Cross-validate spectral data with computational predictions (e.g., ACD/Labs Percepta for physicochemical properties) .
  • Ethical Reporting: Disclose failed experiments (e.g., alternative regioisomers or byproducts) to aid troubleshooting .

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